molecular formula C12H14ClNO2 B5635890 2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide

2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide

Cat. No.: B5635890
M. Wt: 239.70 g/mol
InChI Key: XYACBYZFLPOJAK-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-N-cyclopropylacetamide is a synthetic acetamide derivative characterized by a 2-chloro-5-methylphenoxy moiety attached to an acetamide backbone, with a cyclopropyl group as the N-substituent.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8-2-5-10(13)11(6-8)16-7-12(15)14-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYACBYZFLPOJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide typically involves the reaction of 2-chloro-5-methylphenol with chloroacetyl chloride to form 2-(2-chloro-5-methylphenoxy)acetyl chloride. This intermediate is then reacted with cyclopropylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the cyclopropylacetamide moiety can enhance the compound’s stability and binding affinity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Aromatic Ring N-Substituent Melting Point (°C) Key Applications/Notes Reference
This compound (Target) 2-Cl, 5-Me-phenoxy Cyclopropyl Not reported Structural similarity to HBK16
HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) 2-Cl, 5-Me-phenoxy Piperazine derivative Not reported Pharmacological candidate (synthesis focus)
2-(4-Aminophenyl)-N-cyclopropylacetamide 4-NH2-phenyl Cyclopropyl Not reported Lab chemical; acute toxicity (H302, H315)
N-Cyclopropyl-2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide (3u) Dibenzoxepin ring Cyclopropyl 161–163 Synthetic intermediate
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl Methoxymethyl Not reported Herbicide (agrochemical use)

Key Observations :

  • Substituent Position and Halogenation: The target compound’s 2-chloro-5-methylphenoxy group distinguishes it from herbicides like alachlor (2,6-diethylphenyl) and pharmacological candidates like HBK16, which shares the same phenoxy substituents but incorporates a piperazine moiety .
  • N-Substituent Effects : Cyclopropyl groups, as seen in the target compound and 3u, may confer steric hindrance and metabolic stability compared to bulkier or more reactive groups (e.g., methoxymethyl in alachlor) .
  • Safety Profile: Analogues like 2-(4-aminophenyl)-N-cyclopropylacetamide exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting that similar acetamides require stringent safety protocols .

Halogenated and Heterocyclic Analogues

Table 2: Halogenated and Heterocyclic Derivatives

Compound Name Core Structure Halogen/Heteroatom Key Properties/Applications Reference
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide Pyridine ring Cl, CF3 Agrochemical potential
2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide 3-Br, 4-F-phenoxy Br, F Synthetic intermediate (Suzuki coupling)
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) 2,6-diethylphenyl Cl Herbicide

Key Observations :

  • Synthetic Utility : Bromo- and fluoro-substituted acetamides (e.g., ) serve as intermediates for cross-coupling reactions, enabling diversification of the aromatic ring .

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